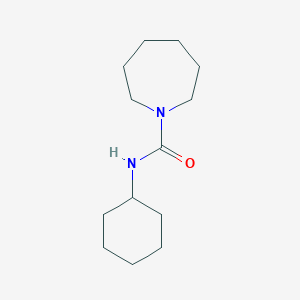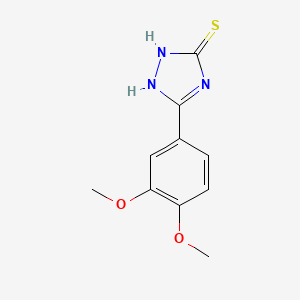
N-cyclohexyl-1-azepanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-1-azepanecarboxamide, also known as CHX-A, is a cyclic amide compound that is commonly used in scientific research. It has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-1-azepanecarboxamide involves binding to the TRPV1 receptor and blocking its activation by various stimuli such as heat, capsaicin, and acid. This leads to a decrease in pain sensation and other physiological responses mediated by TRPV1.
Biochemical and Physiological Effects:
N-cyclohexyl-1-azepanecarboxamide has been found to have a wide range of biochemical and physiological effects. It has been shown to decrease pain sensation in various animal models of acute and chronic pain. It has also been found to have anti-inflammatory effects and to inhibit the growth of cancer cells in vitro. Additionally, it has been shown to affect thermoregulation and body temperature in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-cyclohexyl-1-azepanecarboxamide in lab experiments include its potency and selectivity for the TRPV1 receptor, its well-established synthesis method, and its wide range of biochemical and physiological effects. However, there are also limitations to its use. For example, it may not be suitable for studying pain pathways in humans due to potential off-target effects and differences in TRPV1 expression between species.
Zukünftige Richtungen
There are many potential future directions for research involving N-cyclohexyl-1-azepanecarboxamide. One area of interest is the development of new pain medications based on its mechanism of action. Another area of interest is the study of its effects on other physiological processes such as thermoregulation and inflammation. Additionally, further research is needed to fully understand the limitations and potential off-target effects of this compound.
Synthesemethoden
The synthesis of N-cyclohexyl-1-azepanecarboxamide involves the reaction of cyclohexylamine and 6-bromohexanoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydroxide to form the final compound. This synthesis method has been well-established and is widely used in research labs.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-1-azepanecarboxamide has been used in a variety of scientific research applications. It has been found to be a potent and selective antagonist of the TRPV1 receptor, which is involved in pain sensation. This makes it a valuable tool for studying pain pathways and developing new pain medications. It has also been used to study the role of TRPV1 in other physiological processes such as thermoregulation, inflammation, and cancer.
Eigenschaften
IUPAC Name |
N-cyclohexylazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c16-13(14-12-8-4-3-5-9-12)15-10-6-1-2-7-11-15/h12H,1-11H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRATZXXWCOLKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2,4-dichlorophenoxy)methyl]-3-(1-piperidinylmethyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B5875589.png)

![N-[4-(benzyloxy)phenyl]-3-fluorobenzamide](/img/structure/B5875604.png)


![3-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5875630.png)

![ethyl (2-{[(4-fluorophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5875639.png)

![N-(2-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5875645.png)



